Procysteine

Descripción

Propiedades

IUPAC Name |

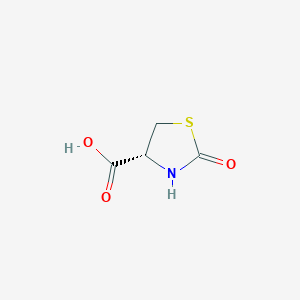

(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLMGCPTLHPWPY-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318247 | |

| Record name | Procysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19771-63-2 | |

| Record name | Procysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19771-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxothiazolidinecarboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOTHIAZOLIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cellular Odyssey of L-2-Oxothiazolidine-4-Carboxylic Acid: A Technical Guide to its Uptake and Intracellular Journey

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-oxothiazolidine-4-carboxylic acid (OTC), a synthetic cysteine prodrug, has garnered significant attention for its therapeutic potential in conditions associated with oxidative stress and inflammation. Its ability to replenish intracellular cysteine, the rate-limiting amino acid for glutathione (GSH) synthesis, underpins its primary antioxidant function.[1][2] Furthermore, emerging evidence has unveiled a dual role for OTC as a signaling molecule, acting as a ligand for the G protein-coupled receptor GPR109A.[3][4] Understanding the precise mechanisms of OTC's cellular uptake and subsequent intracellular trafficking is paramount for optimizing its therapeutic efficacy and for the rational design of novel drug delivery systems. This technical guide provides an in-depth exploration of the cellular uptake pathway of OTC, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Cellular Uptake Pathway

The primary route for the cellular entry of L-2-oxothiazolidine-4-carboxylic acid is mediated by the Na+-coupled monocarboxylate transporter 1 (SMCT1) , encoded by the SLC5A8 gene.[5] This transport process is an active mechanism, driven by the sodium gradient across the plasma membrane.

Once inside the cell, OTC is enzymatically converted to L-cysteine by the ubiquitous cytosolic enzyme 5-oxoprolinase . This conversion is a critical step, as it liberates cysteine to participate in various cellular processes, most notably the synthesis of the master antioxidant, glutathione (GSH).

In addition to its role as a cysteine precursor, OTC has been identified as a ligand for the G protein-coupled receptor 109A (GPR109A) , also known as hydroxycarboxylic acid receptor 2 (HCA2). This interaction initiates a distinct signaling cascade that contributes to the anti-inflammatory effects of OTC, independent of its contribution to GSH synthesis.

Below is a diagram illustrating the cellular uptake and subsequent metabolic and signaling pathways of OTC.

Quantitative Data on OTC Transport

The transport of L-2-oxothiazolidine-4-carboxylic acid via the SMCT1 transporter is a saturable process, indicating a finite number of transporter proteins on the cell surface. The affinity of the transporter for its substrate can be quantified by the Michaelis constant (Km).

| Substrate | Transporter | Cell System | Method | Km (µM) | Reference |

| L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) | Human SLC5A8 (SMCT1) | Xenopus laevis oocytes | Electrophysiology | 104 ± 3 |

Experimental Protocols

Radiolabeled OTC Uptake Assay

This protocol is a standard method to quantify the cellular uptake of OTC by measuring the accumulation of a radiolabeled form of the compound.

Materials:

-

Cells expressing the SMCT1 transporter (e.g., ARPE-19, HEK293 cells transfected with SLC5A8)

-

Radiolabeled [14C]-L-2-oxothiazolidine-4-carboxylic acid

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Wash buffer (ice-cold PBS)

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Add fresh uptake buffer and pre-incubate the cells at 37°C for 15-30 minutes.

-

Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake buffer containing a known concentration of radiolabeled OTC.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 1, 5, 10, 15 minutes) to determine the time course of uptake.

-

Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive uptake buffer and wash the cells three times with ice-cold wash buffer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

-

Data Analysis: Express the uptake as nmol or pmol of OTC per mg of protein per unit of time.

Electrophysiological Measurement of OTC Transport in Xenopus Oocytes

This method directly measures the movement of ions associated with the transport of OTC across the cell membrane, providing real-time kinetic data.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human SLC5A8 (SMCT1)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., NaCl-based buffer)

-

OTC solution of varying concentrations

Procedure:

-

Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject oocytes with the cRNA encoding human SLC5A8 and incubate for 2-5 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.

-

Baseline Current: Perfuse the oocyte with the recording solution and clamp the membrane potential at a holding potential (e.g., -50 mV). Record the baseline current.

-

OTC Application: Perfuse the oocyte with the recording solution containing a specific concentration of OTC. The transport of OTC coupled with Na+ ions will generate an inward current.

-

Data Acquisition: Record the change in current induced by OTC.

-

Kinetic Analysis: Repeat the measurement with a range of OTC concentrations to determine the saturation kinetics. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax.

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPR109A Activation

This assay is used to study the interaction between OTC and the GPR109A receptor in living cells.

Materials:

-

HEK293 cells

-

Expression vectors for GPR109A fused to a Renilla luciferase (Rluc) donor and a fluorescent acceptor (e.g., YFP) for a G-protein subunit.

-

BRET substrate (e.g., coelenterazine h)

-

Plate reader capable of measuring BRET

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the GPR109A-Rluc and YFP-G-protein expression vectors.

-

Cell Seeding: Seed the transfected cells into a white, 96-well microplate.

-

Ligand Stimulation: On the day of the assay, treat the cells with varying concentrations of OTC or a known GPR109A agonist (positive control).

-

Substrate Addition: Add the BRET substrate to each well.

-

BRET Measurement: Immediately measure the luminescence signals at two wavelengths corresponding to the donor (Rluc) and acceptor (YFP) emission peaks using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon ligand addition indicates receptor activation and G-protein engagement.

cAMP Assay for GPR109A Signaling

This assay measures the downstream signaling of GPR109A activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing GPR109A

-

Forskolin (an adenylyl cyclase activator)

-

OTC or other test compounds

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed GPR109A-expressing cells in a multi-well plate.

-

Pre-stimulation (for Gi-coupled receptors): Since GPR109A is Gi-coupled and inhibits adenylyl cyclase, pre-stimulate the cells with forskolin to induce a measurable baseline of cAMP.

-

Ligand Treatment: Add varying concentrations of OTC or a known GPR109A agonist to the cells.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: A decrease in cAMP levels in the presence of OTC indicates the activation of the Gi-coupled GPR109A receptor.

Conclusion

L-2-oxothiazolidine-4-carboxylic acid utilizes a sophisticated cellular uptake and processing pathway that underscores its multifaceted therapeutic potential. The primary entry into the cell is an active transport process mediated by the SMCT1 transporter, followed by intracellular conversion to cysteine, which fuels the synthesis of glutathione. Concurrently, OTC can engage the GPR109A receptor to initiate anti-inflammatory signaling. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this promising molecule. A thorough understanding of these fundamental mechanisms is crucial for the continued development of OTC and related compounds as effective agents against a spectrum of diseases rooted in oxidative stress and inflammation.

References

- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 2. researchgate.net [researchgate.net]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Procysteine: A Cysteine Prodrug for Enhanced Glutathione Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of cellular processes.[1] The synthesis of glutathione is primarily limited by the availability of cysteine.[2] Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug designed to efficiently deliver cysteine intracellularly, thereby augmenting glutathione synthesis.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and therapeutic potential. Detailed experimental protocols for the evaluation of cysteine prodrugs and the quantification of glutathione are also presented, along with visual representations of key pathways and workflows to support researchers and drug development professionals in this field.

Introduction to Glutathione and the Role of Cysteine

Glutathione is a critical component of the cellular antioxidant defense system, existing in both a reduced (GSH) and an oxidized (GSSG) state. The ratio of GSH to GSSG is a key indicator of cellular redox balance, with a high ratio signifying a healthy state.[1] Under conditions of oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders, cardiovascular disease, and HIV infection, cellular GSH levels can be depleted.[1]

The synthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase. The first step, the formation of gamma-glutamylcysteine, is the rate-limiting step and is dependent on the intracellular concentration of cysteine. Therefore, strategies to increase intracellular cysteine levels are of significant therapeutic interest for conditions associated with glutathione deficiency.

This compound (L-2-oxothiazolidine-4-carboxylic acid): A Cysteine Prodrug

This compound (OTC) is a heterocyclic compound that serves as a prodrug of L-cysteine. Its structure protects the sulfhydryl group from oxidation, allowing for efficient transport into the cell. Once inside the cell, this compound is metabolized by the enzyme 5-oxoprolinase to L-cysteine, which then becomes available for glutathione synthesis. This intracellular delivery mechanism bypasses the potential for extracellular oxidation and the limitations of direct cysteine supplementation.

Mechanism of Action

The mechanism of action of this compound is centered on its ability to increase the intracellular pool of cysteine, the rate-limiting substrate for glutathione synthesis. By providing a stable and readily available source of cysteine, this compound effectively upregulates the production of glutathione, thereby enhancing the cell's antioxidant capacity and protecting it from oxidative damage.

Quantitative Data on this compound

The following tables summarize quantitative data from various preclinical and clinical studies on this compound, providing insights into its pharmacokinetics and efficacy in elevating cysteine and glutathione levels.

Pharmacokinetics in Healthy Human Volunteers

| Parameter | Dose | Value | Reference |

| Peak Plasma Concentration (Cmax) | 0.15 mmol/kg (oral) | Reached between 45 and 60 min | |

| 0.45 mmol/kg (oral) | Reached between 45 and 60 min | ||

| Oral Clearance | 0.15 mmol/kg | 0.57 ± 0.20 L/(hr·kg) | |

| Plasma Cysteine Increase | 0.15 - 0.45 mmol/kg (oral) | 18 to 75 µM over basal (17 µM) | |

| Lymphocyte Cysteine Increase | 0.15 - 0.45 mmol/kg (oral) | From 0.37 to 0.99 nmol/mg protein (2-3 hr post-ingestion) | |

| Lymphocyte Glutathione Increase | 0.15 - 0.45 mmol/kg (oral) | From 8.7 to 15.6 nmol/mg protein (2-3 hr post-ingestion) |

Efficacy in Clinical and Preclinical Models

| Model | Treatment | Outcome Measure | Result | Reference |

| Acute Respiratory Distress Syndrome (ARDS) - Human | 63 mg/kg (IV, every 8h for 10 days) | Red Blood Cell Glutathione | 49% increase from baseline | |

| Cardiac Index | 14% increase (vs. -6% in placebo) | |||

| Alcohol-Induced Liver Injury - Rat | 500 mg/kg/day (dietary) for 4 weeks | Total Plantaris Glutathione | Normalized levels compared to alcohol-fed group | |

| Free (Reduced) Plantaris Glutathione | Restored to control levels | |||

| HIV Infection - Human (N-acetylcysteine, a related prodrug) | Oral NAC for 8 weeks | Whole Blood Glutathione | Increased from 0.88 mM to 0.98 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and glutathione metabolism.

Quantification of Glutathione

This method relies on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH, allowing for the measurement of total glutathione.

Materials:

-

5% 5-Sulfosalicylic acid (SSA) for deproteinization

-

Assay Buffer (e.g., phosphate buffer with EDTA)

-

DTNB solution

-

Glutathione Reductase

-

NADPH

-

GSH and GSSG standards

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Tissues: Homogenize tissue in 4 volumes of ice-cold 5% SSA. Centrifuge at >8000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Cells: Lyse cells in an appropriate buffer, then deproteinize with an equal volume of 10% SSA. Centrifuge and collect the supernatant.

-

Plasma: Collect blood with an anticoagulant. Centrifuge to separate plasma. Deproteinize with 1/4 volume of 5% SSA, centrifuge, and collect the supernatant.

-

-

Assay:

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add sample supernatant and standards.

-

Add a reaction mixture containing assay buffer, DTNB, NADPH, and glutathione reductase to each well.

-

Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Measure the absorbance at 412 nm.

-

Calculate the glutathione concentration in the samples based on the standard curve.

-

HPLC offers a more specific and sensitive method for the simultaneous quantification of both reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent and an organic modifier like acetonitrile)

-

Derivatizing agent (e.g., monobromobimane for fluorescence detection)

-

Perchloric acid or metaphosphoric acid for deproteinization

-

GSH and GSSG standards

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold deproteinizing acid (e.g., 5% metaphosphoric acid).

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Derivatization (if using fluorescence detection):

-

Mix the supernatant with the derivatizing agent and a buffer to adjust the pH.

-

Incubate in the dark at room temperature for a specified time.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC column.

-

Elute with the mobile phase using an isocratic or gradient program.

-

Detect the glutathione species using the appropriate detector.

-

Quantify the peaks by comparing their area to a standard curve prepared with known concentrations of GSH and GSSG.

-

In Vivo Evaluation of Cysteine Prodrugs

A typical workflow to assess the efficacy of a cysteine prodrug like this compound in an animal model is outlined below.

Signaling Pathways Influenced by Glutathione Status

The cellular redox environment, largely dictated by the GSH/GSSG ratio, influences a multitude of signaling pathways. Oxidative stress can lead to the oxidation of critical cysteine residues in signaling proteins, altering their function. By replenishing glutathione, this compound can indirectly modulate these pathways.

Conclusion

This compound is a promising cysteine prodrug with a well-defined mechanism of action that effectively increases intracellular cysteine levels and stimulates glutathione synthesis. The quantitative data from both preclinical and clinical studies demonstrate its potential to mitigate conditions associated with oxidative stress and glutathione deficiency. The experimental protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other cysteine prodrugs. Future research should focus on larger clinical trials to fully elucidate the efficacy of this compound in various disease states.

References

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Procysteine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procysteine, also known as L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug with significant antioxidant properties demonstrated in a variety of in vitro models. Its primary mechanism of action is to deliver cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. By increasing intracellular GSH levels, this compound enhances the cellular antioxidant defense system, protecting cells from oxidative damage induced by reactive oxygen species (ROS). This guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, including its effects on radical scavenging, inhibition of lipid peroxidation, and modulation of key signaling pathways involved in the cellular stress response. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

Core Mechanism of Action: Replenishment of Intracellular Glutathione

This compound's antioxidant efficacy is primarily attributed to its role as a precursor for cysteine, which directly fuels the synthesis of glutathione.[1] Intracellularly, this compound is converted to cysteine by the enzyme 5-oxoprolinase.[1] Cysteine then participates in the two-step enzymatic synthesis of GSH, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

The increased availability of intracellular GSH enhances the cell's capacity to neutralize a wide range of reactive oxygen species, either directly or through the action of glutathione-dependent enzymes such as glutathione peroxidase (GPx).[1]

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been evaluated using various in vitro assays. While specific IC50 values for this compound are not extensively reported in publicly available literature, data from structurally related 2-aryl-thiazolidine-4-carboxylic acids provide valuable insights into their radical scavenging capabilities.

Radical Scavenging Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in absorbance at 517 nm.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

| Compound (2-Aryl-Thiazolidine-4-Carboxylic Acid) | Substituent | DPPH IC50 (µg/mL) | Reference |

| 2-Phenyl-thiazolidine-4-carboxylic acid | H | 110.2 | [2] |

| 2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid | 4-OCH3 | 95.8 | [2] |

| 2-(4-Chlorophenyl)-thiazolidine-4-carboxylic acid | 4-Cl | 115.7 | |

| 2-(4-Nitrophenyl)-thiazolidine-4-carboxylic acid | 4-NO2 | 145.3 | |

| Ascorbic Acid (Standard) | - | 85.6 |

Table 1: DPPH Radical Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids.

| Compound (2-Aryl-Thiazolidine-4-Carboxylic Acid) | Substituent | ABTS Radical Scavenging (% inhibition at a specific concentration) | Nitric Oxide Scavenging Activity (% inhibition at a specific concentration) | Reference |

| Data for specific 2-aryl-thiazolidine-4-carboxylic acid derivatives in ABTS and NO scavenging assays is not readily available in the provided search results. |

Table 2: ABTS Radical and Nitric Oxide Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key process in cellular injury, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a biomarker for oxidative stress. In vitro studies have demonstrated that this compound can reduce the cytotoxicity induced by glucose degradation products, which are known to cause increased free radical generation. For instance, this compound was shown to abolish the 374% increase in lactate dehydrogenase (LDH) release from human peritoneal mesothelial cells caused by acetaldehyde, a cytotoxic glucose degradation product.

| Assay | Cell Type | Treatment | Result | Reference |

| LDH Release | Human Peritoneal Mesothelial Cells | Acetaldehyde (ACT) | 374% increase in LDH release | |

| LDH Release | Human Peritoneal Mesothelial Cells | ACT + this compound (1 mmol/l) | Abolished the increase in LDH release |

Table 3: Effect of this compound on Acetaldehyde-Induced Cytotoxicity.

Enhancement of Endogenous Antioxidant Enzymes

Beyond replenishing GSH, this compound has been shown to enhance the activity of key antioxidant enzymes.

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.

While specific quantitative data on the direct effect of this compound on SOD and catalase activity in vitro is limited in the provided search results, its role as a cysteine precursor suggests an indirect enhancement of these enzyme systems through the maintenance of a healthy redox environment.

Modulation of Signaling Pathways

This compound exerts its antioxidant effects not only by direct radical scavenging and GSH replenishment but also by modulating key signaling pathways involved in the cellular response to oxidative stress.

Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription.

Although direct evidence for this compound's interaction with this pathway is not detailed in the provided search results, its ability to increase intracellular cysteine and GSH levels can indirectly influence this pathway. Cysteine and its derivatives can modulate the redox-sensitive cysteine residues on Keap1, leading to Nrf2 activation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli like oxidative stress, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

Studies on related thiazolidine derivatives suggest a potential inhibitory effect on the NF-κB pathway. By reducing oxidative stress, this compound may prevent the activation of the IKK complex, thereby inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the sample (this compound or ascorbic acid) or methanol (for the control) to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

Intracellular Glutathione Quantification

Objective: To measure the effect of this compound on intracellular GSH levels.

Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Glutathione reductase

-

NADPH

-

Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA) for deproteinization

-

Phosphate buffer

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Harvest the cells and lyse them.

-

Deproteinize the cell lysate using TCA or MPA.

-

In a 96-well plate, add the deproteinized sample.

-

Add a reaction mixture containing phosphate buffer, DTNB, glutathione reductase, and NADPH.

-

Monitor the rate of formation of 2-nitro-5-thiobenzoic acid (TNB) by measuring the absorbance at 412 nm over time.

-

Quantify the GSH concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

Conclusion

This compound demonstrates significant antioxidant properties in vitro, primarily through its ability to increase intracellular glutathione levels. This enhancement of the endogenous antioxidant system, coupled with potential direct radical scavenging and modulation of key signaling pathways like Keap1-Nrf2 and NF-κB, positions this compound as a promising candidate for therapeutic interventions in diseases characterized by oxidative stress. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the antioxidant potential of this compound. Further studies are warranted to elucidate the precise quantitative effects of this compound in various in vitro antioxidant assays and to detail its interactions with cellular signaling cascades.

References

The Synthesis of L-2-Oxothiazolidine-4-Carboxylic Acid: A Technical Guide

An In-depth Examination of the Synthesis, Mechanisms, and Applications of a Key Cysteine Prodrug

L-2-oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a heterocyclic compound of significant interest in the pharmaceutical and biomedical fields. It serves as a stable, bioavailable prodrug of the amino acid L-cysteine, a critical precursor to the endogenous antioxidant glutathione (GSH).[1][2][3] This guide provides a comprehensive overview of the chemical synthesis of OTCA, detailing experimental protocols, quantitative data, and the biochemical pathways influenced by this molecule.

Synthetic Approaches to L-2-Oxothiazolidine-4-Carboxylic Acid

The primary and most established method for synthesizing L-2-oxothiazolidine-4-carboxylic acid involves the cyclization of L-cysteine. Various reagents can be employed for this crucial step, each with its own advantages and safety considerations. The core of the synthesis lies in the formation of a carbonyl bridge between the thiol and amino groups of the L-cysteine backbone.

Synthesis via Phosgene Analogs

Historically, phosgene was used for this conversion, but due to its extreme toxicity, safer alternatives are now predominantly employed. Triphosgene, a solid and therefore safer phosgene equivalent, is a common choice. The reaction is typically carried out in a biphasic system to control reactivity and improve yield.

Another approach utilizes carbonyldiimidazole, which offers a milder and more selective method for the cyclization of L-cysteine, avoiding the hazards associated with phosgene-based reagents.[4]

General Reaction Scheme

The fundamental reaction involves the treatment of L-cysteine hydrochloride with a carbonylating agent in the presence of a base. The base neutralizes the hydrochloride and facilitates the nucleophilic attack of the thiol and amino groups on the carbonyl source.

Caption: General reaction scheme for the synthesis of OTCA from L-cysteine.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of L-2-oxothiazolidine-4-carboxylic acid, synthesized from publicly available methods.

Protocol 1: Synthesis using Triphosgene

This method, adapted from various patented processes, utilizes triphosgene in a biphasic solvent system.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Toluene

-

Sodium hydroxide (NaOH)

-

Triphosgene

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or Ethyl Acetate (for recrystallization)

Procedure:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend L-cysteine hydrochloride monohydrate in toluene.

-

Basification: Cool the suspension to 0-10 °C and slowly add an aqueous solution of sodium hydroxide with stirring.

-

Addition of Triphosgene: Separately, dissolve triphosgene in toluene. Add this solution to the L-cysteine mixture while maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-55 °C for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and allow the phases to separate. Collect the aqueous phase and adjust the pH to 2.0-3.0 with concentrated hydrochloric acid.

-

Isolation of Crude Product: Concentrate the aqueous phase under vacuum until dry. Add ethanol or ethyl acetate to the residue, stir for 30 minutes, and filter to remove insoluble inorganic salts. The filtrate is then concentrated and cooled to induce crystallization of the crude product.

-

Purification: Recrystallize the crude product from ethanol or ethyl acetate to yield pure L-2-oxothiazolidine-4-carboxylic acid.[5]

Protocol 2: Synthesis using Carbonyldiimidazole

This method provides a safer alternative to phosgene and its analogs.

Materials:

-

L-cysteine

-

1,1'-Carbonyldiimidazole (CDI)

-

Water

-

Acidic ion-exchange resin

Procedure:

-

Reaction: Dissolve L-cysteine in water. In a separate container, dissolve carbonyldiimidazole in a suitable organic solvent (e.g., THF). Slowly add the CDI solution to the aqueous L-cysteine solution with vigorous stirring. The reaction is typically carried out at room temperature.

-

Purification: After the reaction is complete, the mixture is passed through a column of acidic ion-exchange resin to remove unreacted starting materials and by-products.

-

Isolation: The eluate containing the product is collected and concentrated under reduced pressure to yield L-2-oxothiazolidine-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of L-2-oxothiazolidine-4-carboxylic acid.

| Parameter | Value | Reference |

| Reaction Conversion Rate | > 50% | |

| Final Purity (after recrystallization) | > 99% | |

| Melting Point | 171-173 °C | |

| Molecular Weight | 147.15 g/mol |

Biochemical Significance and Signaling Pathway

L-2-oxothiazolidine-4-carboxylic acid's primary biological role is to act as a cysteine delivery agent. Upon entering a cell, it is metabolized by the enzyme 5-oxoprolinase, which hydrolyzes the cyclic amide bond to release L-cysteine. This newly available L-cysteine can then be incorporated into the glutathione (GSH) synthesis pathway. GSH is a critical intracellular antioxidant, and its synthesis is often rate-limited by the availability of cysteine.

Caption: Metabolic pathway of OTCA to boost glutathione synthesis.

Conclusion

The chemical synthesis of L-2-oxothiazolidine-4-carboxylic acid from L-cysteine is a well-established process with modern advancements focusing on improving safety and yield. The resulting compound is a valuable tool in biomedical research and has potential therapeutic applications due to its ability to efficiently deliver cysteine and augment intracellular glutathione levels, thereby bolstering cellular antioxidant defenses. The detailed protocols and understanding of its metabolic pathway provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]

The Emergence of Procysteine: A Cysteine Prodrug for Glutathione Replenishment

An In-depth Technical Guide on the History, Discovery, and Therapeutic Potential of L-2-oxothiazolidine-4-carboxylic acid

Executive Summary

Procysteine, chemically known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug developed to counteract glutathione (GSH) deficiency, a key factor in the pathogenesis of numerous diseases characterized by oxidative stress. This technical guide provides a comprehensive overview of the history, discovery, and development of this compound as a therapeutic agent. It details the mechanism of action, preclinical and clinical findings, and the experimental basis for its investigation in various pathological conditions. Particular focus is given to its role in replenishing intracellular cysteine, the rate-limiting amino acid for the synthesis of the master antioxidant, glutathione.

Introduction: The Glutathione Imperative

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells. It plays a critical role in detoxifying reactive oxygen species (ROS), maintaining redox homeostasis, and protecting cells from oxidative damage.[1] Depletion of intracellular glutathione is a common feature in a wide range of diseases, including acute respiratory distress syndrome (ARDS), human immunodeficiency virus (HIV) infection, and neurodegenerative disorders.[2][3] This has spurred the development of therapeutic strategies aimed at restoring glutathione levels, with a primary focus on delivering its precursor, cysteine.[2]

However, direct administration of cysteine is hampered by its instability and potential toxicity.[4] To overcome these limitations, prodrugs that can efficiently deliver cysteine into cells have been developed. This compound (L-2-oxothiazolidine-4-carboxylic acid) emerged as a promising candidate from this research, offering a stable and well-tolerated means of augmenting intracellular cysteine and, consequently, glutathione levels.

The Discovery and Development of this compound

The development of this compound was driven by the need for a safe and effective method to increase intracellular cysteine concentrations for glutathione synthesis. The core concept was to create a molecule that could traverse the cell membrane and then be converted into cysteine intracellularly.

Chemical Synthesis

This compound is a heterocyclic compound derived from L-cysteine. Several synthetic routes have been described, with a common strategy involving the reaction of L-cysteine with a carbonylating agent. One patented method describes the reaction of L-cysteine with triphosgene in an alkaline solution, followed by acidification and purification. Another approach utilizes phenyl chloroformate, which avoids the use of the highly toxic phosgene. A more recent, simpler method replaces phosgene with carbonyldiimidazole, making the synthesis more accessible for laboratory settings.

General Synthesis Scheme:

A typical synthesis involves the reaction of L-cysteine hydrochloride in a suitable solvent. The reaction mixture is then treated with a carbonylating agent, such as triphosgene or phenyl chloroformate, under controlled temperature and pH. The resulting this compound is then isolated and purified through a series of extraction and crystallization steps to yield a white to off-white crystalline powder.

Mechanism of Action: A Prodrug Approach to Glutathione Replenishment

This compound functions as a cysteine prodrug. After administration, it is readily transported into cells where it is metabolized by the enzyme 5-oxoprolinase. This enzyme hydrolyzes the thiazolidine ring of this compound, releasing L-cysteine and carbon dioxide. The liberated cysteine then becomes available for the synthesis of glutathione via the sequential action of glutamate-cysteine ligase and glutathione synthetase.

Beyond its primary role in glutathione synthesis, emerging evidence suggests that this compound and other cysteine derivatives may also exert anti-inflammatory effects. Studies have shown that some cysteine derivatives can modulate inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs) and the transcription factor NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like IL-6.

Preclinical and Clinical Investigations

This compound has been evaluated in a number of preclinical and clinical studies for various conditions associated with oxidative stress.

Preclinical Studies

Preclinical studies have consistently demonstrated the ability of this compound to increase glutathione levels in various tissues and protect against oxidative damage in animal models.

Table 1: Summary of Preclinical Toxicity Data for this compound in Neonatal Rats

| Compound | Dose (g/kg) | Route | Mortality Rate (at 7 days) |

| L-cysteine | 1.52 | Intravenous | 80% |

| L-cysteine | 1.14 | Intravenous | 50% |

| This compound | 1.80 | Intravenous | 10% |

| This compound | 1.35 | Intravenous | 0% |

These data highlight the significantly lower acute toxicity of this compound compared to equimolar doses of L-cysteine.

Clinical Trials

This compound has been investigated in clinical trials for conditions such as Acute Respiratory Distress Syndrome (ARDS) and HIV infection.

A randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in patients with ARDS.

Table 2: Key Findings from the this compound ARDS Clinical Trial

| Parameter | This compound (n=17) | Placebo (n=15) | p-value |

| Dosage | 63 mg/kg IV q8h for 10 days | Placebo | - |

| Increase in RBC Glutathione | +49% from baseline | - | - |

| Mortality | 35% | 40% | Not Significant |

| Days of Acute Lung Injury | Decreased | - | Significant |

| Change in Cardiac Index | +14% | -6% | Significant |

The study demonstrated that this compound effectively repleted red blood cell glutathione levels and was associated with a shorter duration of acute lung injury and improved cardiac function, although it did not significantly impact mortality.

Glutathione deficiency is a well-documented feature of HIV infection and is associated with immune dysfunction. This compound has been investigated as a means to restore glutathione levels in this patient population. A double-blind, randomized, placebo-controlled trial (NCT00002114) was conducted to compare the efficacy and safety of two different doses of oral this compound against a placebo in HIV-infected patients receiving antiretroviral therapy.

Inclusion Criteria for the NCT00002114 Trial Included:

-

Documented HIV infection.

-

CD4 count between 50 and 300 cells/mm³.

-

Concurrent treatment with antiretroviral nucleosides.

Exclusion Criteria Included:

-

History of organ involvement with cytomegalovirus (CMV).

-

Intractable diarrhea.

-

Active alcohol or drug abuse.

Experimental Protocols

This section outlines the general methodologies employed in the key studies cited.

Synthesis of L-2-oxothiazolidine-4-carboxylic acid

The following is a generalized protocol based on patented synthesis methods.

-

Reaction Setup: L-cysteine hydrochloride is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) in a reaction vessel. The solution is cooled to approximately 0°C.

-

Addition of Reagent: A solution of a carbonylating agent, such as triphosgene dissolved in an organic solvent like toluene, is slowly added to the cooled L-cysteine solution while maintaining the low temperature.

-

Reaction: The reaction mixture is stirred for several hours, allowing for the formation of the thiazolidine ring. The reaction progress can be monitored by techniques like Nuclear Magnetic Resonance (NMR).

-

Workup: Once the reaction is complete, the mixture is acidified with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: The crude product is then purified by extraction with a hot solvent such as acetonitrile, followed by concentration, crystallization, and washing with water to remove impurities.

-

Drying: The purified this compound is dried under vacuum to yield the final product.

Measurement of Blood Glutathione Levels

The following is a general protocol for the colorimetric determination of glutathione in whole blood using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). A small volume of blood is hemolyzed and deproteinized by adding a stabilizing solution and then an acid (e.g., trichloroacetic acid).

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Colorimetric Reaction: The clear supernatant is mixed with a phosphate buffer and the DTNB reagent. DTNB reacts with the thiol group of glutathione to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB).

-

Spectrophotometry: The absorbance of the resulting solution is measured at a wavelength of 412 nm using a spectrophotometer.

-

Quantification: The concentration of glutathione in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of glutathione.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively published in readily available literature. However, a high-performance liquid chromatographic (HPLC) method has been developed and validated for the determination of this compound in human plasma, which has been utilized to evaluate the pharmacokinetics of a wide range of oral and intravenous doses. For the related cysteine prodrug, N-acetylcysteine (NAC), oral administration results in peak plasma concentrations within 1-2 hours, with a terminal half-life of approximately 6.25 hours. The oral bioavailability of NAC is reported to be between 6% and 10%. It is reasonable to expect that this compound would exhibit its own distinct pharmacokinetic profile.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for conditions characterized by glutathione deficiency and oxidative stress. Its mechanism of action as a cysteine prodrug allows for the safe and effective replenishment of intracellular glutathione stores. Preclinical and clinical studies have provided evidence for its low toxicity and potential clinical benefits in conditions like ARDS.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Completion and publication of detailed results from clinical trials in HIV-infected individuals. This would provide crucial data on its efficacy in this patient population.

-

Investigation into its anti-inflammatory properties. A deeper understanding of its effects on inflammatory signaling pathways could open up new therapeutic avenues.

-

Pharmacokinetic and pharmacodynamic studies in humans. Detailed characterization of its absorption, distribution, metabolism, and excretion is essential for optimizing dosing regimens.

-

Exploration in other oxidative stress-related diseases. The potential benefits of this compound could extend to a wide range of conditions, including neurodegenerative diseases, cardiovascular disorders, and chronic liver diseases.

References

The Impact of Procysteine on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular redox homeostasis, the tightly regulated balance between oxidizing and reducing equivalents, is paramount for normal physiological function. Disruptions in this equilibrium, often termed oxidative stress, are implicated in the pathophysiology of numerous diseases. A central player in maintaining this balance is the tripeptide glutathione (GSH), the most abundant non-protein thiol in mammalian cells. Procysteine, or L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug that has emerged as a potent modulator of cellular redox status by virtue of its ability to augment intracellular levels of L-cysteine, the rate-limiting amino acid for GSH synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on cellular glutathione levels and antioxidant enzyme activity, and its influence on key redox-sensitive signaling pathways. Detailed experimental protocols for assessing these effects are also provided to facilitate further research in this critical area of cellular biology and drug development.

Introduction to Cellular Redox Homeostasis and the Role of Glutathione

Cellular metabolism and environmental factors continuously expose cells to reactive oxygen species (ROS). While ROS play a role in cellular signaling at low concentrations, their excessive accumulation leads to oxidative damage of macromolecules, including lipids, proteins, and DNA. To counteract this, cells have evolved a sophisticated network of antioxidant defenses.

At the heart of this system is glutathione, which exists in a reduced (GSH) and an oxidized (glutathione disulfide, GSSG) state. The ratio of GSH to GSSG is a primary indicator of the cellular redox environment. A high GSH/GSSG ratio is indicative of a healthy, reducing environment, while a decrease in this ratio signals a shift towards oxidative stress. GSH exerts its protective effects through several mechanisms:

-

Direct scavenging of ROS: GSH can directly neutralize a variety of reactive oxygen species.

-

Enzymatic detoxification: GSH serves as a cofactor for enzymes such as glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.

-

Regeneration of other antioxidants: GSH can regenerate other antioxidants, such as vitamins C and E, to their active forms.

-

Protein S-glutathionylation: The reversible formation of mixed disulfides between GSH and protein cysteine residues is a key mechanism for redox regulation of protein function and protection from irreversible oxidation.

The synthesis of glutathione is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of cysteine is the rate-limiting factor in this pathway.

This compound: A Cysteine Prodrug for Enhanced Glutathione Synthesis

This compound (L-2-oxothiazolidine-4-carboxylate) is a heterocyclic compound that serves as an intracellular delivery vehicle for cysteine.[1] Its structure allows it to readily cross cell membranes. Once inside the cell, it is metabolized by the enzyme 5-oxoprolinase, which hydrolyzes the thiazolidine ring to yield L-cysteine.[2] This circumvents the limitations of direct cysteine administration, which is hampered by its rapid oxidation to cystine in the extracellular space and potential toxicity at high concentrations. By providing a sustained intracellular source of cysteine, this compound effectively fuels the glutathione synthesis pathway, thereby bolstering the cell's antioxidant capacity.

Quantitative Impact of this compound on Cellular Redox Parameters

The administration of this compound has been shown to significantly impact key markers of cellular redox homeostasis. The following tables summarize quantitative data from various preclinical studies.

Table 1: Effect of this compound (OTC) on Glutathione (GSH) and Cysteine Levels

| Model System | Treatment Details | Tissue/Cell Type | Change in GSH Levels | Change in Cysteine Levels | Reference |

| Guinea Pigs | 5 mmol/kg OTC (intraperitoneal) | Liver | ▲ 21-29% increase | No significant change | [3] |

| Guinea Pigs | 5 mmol/kg OTC (intraperitoneal) | Kidney | ▼ Significant decrease | ▲ Significant increase | [3] |

| Rats (Sulfur amino acid-deficient diet) | 0.35% OTC in diet for 3 weeks | Liver, Lung, Lymphocytes | Normalized to control levels | Not reported | [4] |

| Rats (Alcohol-fed, abstinent) | 0.35% (w/v) PRO in diet for 2 weeks | Plantaris muscle | Normalized alcohol-depleted stores | Not reported | |

| Mice (Diaphragm fiber bundles) | 10 mM OTC for 1 hour | Diaphragm muscle | ▲ Significant increase | Not reported |

Table 2: Effect of this compound (OTC) on Antioxidant Enzyme Activity

| Model System | Treatment Details | Tissue/Cell Type | Change in Superoxide Dismutase (SOD) Activity | Change in Catalase (CAT) Activity | Change in Glutathione Peroxidase (GPx) Activity | Reference |

| Rats (Isoproterenol-induced myocardial infarction) | OTC treatment | Heart | ▲ Significantly higher than ISO group | ▲ Significantly higher than ISO group | Not reported | |

| Mice (Cisplatin-induced renal injury) | OTC co-administration | Kidney | Data on SOD activity mentioned, but specific quantitative change not provided | Not reported | Not reported |

Note: Quantitative data on the direct effects of this compound on specific antioxidant enzyme activities is an area requiring further investigation. The observed effects are likely secondary to the restoration of GSH levels, which is a critical cofactor for GPx and can indirectly influence the expression and activity of other antioxidant enzymes through redox-sensitive signaling pathways.

Modulation of Redox-Sensitive Signaling Pathways by this compound

This compound, by altering the intracellular redox environment, can significantly influence key signaling pathways that regulate cellular responses to stress.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a redox sensor.

This compound can activate the Nrf2 pathway indirectly. The increase in intracellular GSH levels can lead to a more reduced environment, which may influence the redox state of Keap1's reactive cysteine residues. This can lead to a conformational change in Keap1, disrupting its interaction with Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

Downstream Targets of Nrf2 Activation:

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione synthesis, creating a positive feedback loop.

-

Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of xenobiotics.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

-

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme to produce the antioxidant biliverdin, iron, and carbon monoxide.

-

Thioredoxin (TXN) and Thioredoxin Reductase (TXNRD): Components of the thioredoxin system, another major cellular antioxidant system.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. The activity of NF-κB is tightly regulated by the cellular redox state. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound, by promoting a more reduced intracellular environment through increased GSH synthesis, can inhibit the activation of NF-κB. A higher GSH/GSSG ratio can prevent the oxidation of critical cysteine residues in proteins of the NF-κB signaling cascade, such as IκB kinase (IKK) and NF-κB itself, which are necessary for its activation and DNA binding. Studies have shown that OTC administration can result in a significant reduction of the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocols

Measurement of Cellular Glutathione (GSH and GSSG) by HPLC

Principle: This method allows for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, providing a direct measure of the cellular redox state.

Materials:

-

Metaphosphoric acid (MPA) or Perchloric acid (PCA) for sample deproteinization.

-

N-ethylmaleimide (NEM) for derivatizing GSH to prevent auto-oxidation during GSSG measurement.

-

Mobile phase: Typically a buffered aqueous solution with an organic modifier (e.g., acetonitrile).

-

HPLC system with a C18 reverse-phase column and an electrochemical detector.

-

GSH and GSSG standards.

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a deproteinizing acid (e.g., 5% MPA).

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant for analysis.

-

-

GSH Measurement:

-

Directly inject the acidic supernatant into the HPLC system.

-

-

GSSG Measurement:

-

To a separate aliquot of the supernatant, add NEM to derivatize the free thiol groups of GSH. This prevents the artificial formation of GSSG during sample processing.

-

Inject the NEM-treated sample into the HPLC system.

-

-

Chromatography and Detection:

-

Separate GSH and GSSG on the C18 column using an isocratic or gradient elution with the appropriate mobile phase.

-

Detect the analytes using an electrochemical detector set at the appropriate potentials for the oxidation of GSH and GSSG.

-

-

Quantification:

-

Generate standard curves for both GSH and GSSG using known concentrations.

-

Calculate the concentrations of GSH and GSSG in the samples based on the peak areas from the chromatograms and the standard curves.

-

Calculate the GSH/GSSG ratio.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

-

H2DCFDA stock solution (e.g., in DMSO).

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Cell culture medium.

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Procedure:

-

Cell Seeding:

-

Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or culture flasks for flow cytometry) and allow them to adhere overnight.

-

-

Loading with H2DCFDA:

-

Remove the culture medium and wash the cells with warm PBS or HBSS.

-

Incubate the cells with a working solution of H2DCFDA (typically 5-25 µM in PBS or serum-free medium) for 30-60 minutes at 37°C in the dark.

-

-

Treatment:

-

Remove the H2DCFDA solution and wash the cells again with warm PBS or HBSS.

-

Add fresh culture medium containing the desired concentrations of this compound and/or an oxidative stressor (e.g., H₂O₂ as a positive control).

-

Incubate for the desired treatment period.

-

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Fluorescence Microscope: Visualize the cells and capture images using appropriate filter sets.

-

Flow Cytometer: Harvest the cells, resuspend them in PBS, and analyze the fluorescence of individual cells in the appropriate channel (e.g., FITC).

-

Assessment of Nrf2 Nuclear Translocation by Immunofluorescence

Principle: This method visualizes the subcellular localization of Nrf2. Upon activation, Nrf2 translocates from the cytoplasm to the nucleus. This can be detected using a specific primary antibody against Nrf2 and a fluorescently labeled secondary antibody.

Materials:

-

Cells cultured on glass coverslips.

-

Paraformaldehyde (PFA) for cell fixation.

-

Triton X-100 for cell permeabilization.

-

Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

-

Primary antibody specific for Nrf2.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Treat the cells with this compound or a known Nrf2 activator (e.g., sulforaphane) for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-Nrf2 antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

-

Mounting and Visualization:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. An increase in the co-localization of the Nrf2 signal with the DAPI signal indicates nuclear translocation.

-

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: this compound metabolism and its role in glutathione synthesis.

Caption: Nrf2 pathway activation by this compound-mediated redox shift.

Caption: NF-κB pathway inhibition by this compound-mediated redox modulation.

Experimental Workflows

Caption: Experimental workflow for measuring GSH and GSSG by HPLC.

Conclusion

This compound represents a valuable pharmacological tool for modulating cellular redox homeostasis. By efficiently delivering cysteine for glutathione synthesis, it enhances the cell's primary antioxidant defense system. This leads to a more reduced intracellular environment, which in turn impacts redox-sensitive signaling pathways, promoting a cytoprotective state through the activation of the Nrf2 pathway and attenuating inflammatory responses by inhibiting NF-κB activation. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound in a wide range of pathologies associated with oxidative stress. Further research is warranted to fully characterize the dose-dependent effects of this compound on the broader antioxidant network and to translate these preclinical findings into clinical applications.

References

- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of High-Dose Cysteine Supplementation on Erythrocyte Glutathione: a Double-Blinded, Randomized Placebo Controlled Pilot Study in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Procysteine to Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procysteine, chemically known as L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug designed to deliver cysteine intracellularly. As the rate-limiting amino acid for the synthesis of the critical antioxidant glutathione (GSH), cysteine supplementation is of significant therapeutic interest. However, direct administration of cysteine is hampered by its instability and potential toxicity. This compound offers a solution by being an inert compound that is metabolized to cysteine within the cell, thus replenishing intracellular cysteine pools and bolstering GSH synthesis. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to cysteine, including the core biochemical pathways, quantitative data, and detailed experimental protocols for its study.

The Core Conversion: 5-Oxoprolinase and the Gamma-Glutamyl Cycle

The enzymatic conversion of this compound to cysteine is catalyzed by the intracellular enzyme 5-oxoprolinase (ATP-hydrolysing) , also known as pyroglutamase[1]. This enzyme is a key component of the gamma-glutamyl cycle , a crucial pathway for glutathione metabolism and amino acid transport.

The reaction proceeds as follows:

L-2-oxothiazolidine-4-carboxylate + ATP + 2 H₂O → L-cysteine + ADP + Phosphate + CO₂

This reaction is analogous to the enzyme's primary physiological function: the conversion of 5-oxo-L-proline to L-glutamate[2]. 5-oxoprolinase exhibits a similar affinity for this compound as it does for its natural substrate, 5-oxo-L-proline[2]. The conversion is an active process, requiring the hydrolysis of one molecule of ATP to ADP[2].

Quantitative Data

Summarized below is the available quantitative data regarding the enzymatic conversion of this compound and its pharmacokinetic properties.

Table 1: Enzymatic Kinetics of 5-Oxoprolinase

| Substrate | Enzyme Source | Km | Vmax | Optimal pH | Optimal Temperature (°C) |

| 5-oxo-L-proline | Wheat Germ | 14 µM | Not Reported | Not Reported | Not Reported |

| L-2-oxothiazolidine-4-carboxylate | Mammalian | Similar affinity to 5-oxo-L-proline | Not Reported | Not Reported | Not Reported |

Table 2: Pharmacokinetic Parameters of this compound (OTC)

| Species | Dosage | Route | Key Findings |

| Human | 56-66 mg/kg (single dose) | IV Infusion (2 hours) | Pharmacokinetics best described by Michaelis-Menten kinetics with parallel first-order elimination. Efficiently removed from plasma. At plasma concentrations equal to Km, 84% of this compound was converted to total cysteine. |

| Human | 70-100 mg/kg (every 8 hours for 4 doses) | IV Infusion (2 hours) | Demonstrates efficient conversion to cysteine with repeated dosing. |

Table 3: Comparative Efficacy of Cysteine Prodrugs

| Prodrug | Model System | Outcome Measure | Key Findings |

| This compound (PTCA) | Murine model of colitis | Amelioration of colonic lesions, normalization of hepatic GSH levels | PTCA was superior to RibCys and CySSG in improving colitis parameters. |

| D-Ribose-L-cysteine (RibCys) | Murine model of colitis | Amelioration of colonic lesions, normalization of hepatic GSH levels | Effective in improving colitis, but to a lesser extent than PTCA. |

| L-cysteine-glutathione mixed sulfide (CySSG) | Murine model of colitis | Amelioration of colonic lesions, normalization of hepatic GSH levels | Showed some therapeutic benefit, but less than PTCA and RibCys. |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the enzymatic conversion of this compound to cysteine.

Protocol 1: In Vitro 5-Oxoprolinase Activity Assay

This protocol is designed to determine the kinetic parameters of 5-oxoprolinase using this compound as a substrate.

1. Preparation of Cell Lysate: a. Culture mammalian cells (e.g., HEK293T, HepG2) to ~80-90% confluency. b. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). d. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with gentle agitation. f. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. g. Collect the supernatant (cell lysate) and keep it on ice.

2. Protein Quantification: a. Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay.

3. Enzymatic Reaction: a. Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.8)

- 10 mM MgCl₂

- 5 mM ATP

- Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding a known amount of cell lysate (e.g., 50-100 µg of total protein). d. Incubate the reaction at 37°C for a specific time period (e.g., 15, 30, 60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

4. Cysteine Quantification: a. Centrifuge the stopped reaction mixture at 14,000 x g for 10 minutes at 4°C. b. Collect the supernatant and quantify the amount of cysteine produced using a suitable method, such as HPLC with pre-column derivatization (see Protocol 2).

5. Data Analysis: a. Calculate the initial reaction velocity (V₀) at each substrate concentration. b. Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Measurement of Intracellular Cysteine by HPLC

This protocol details the quantification of intracellular cysteine levels in cells treated with this compound.

1. Cell Culture and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for different time points. Include an untreated control group.

2. Cell Lysis and Derivatization: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 200 µL of lysis buffer containing 0.1% Triton X-100 and 1 mM EDTA in PBS. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Add 50 µL of 10 mM dithiothreitol (DTT) to reduce any cystine to cysteine and incubate for 10 minutes at room temperature. e. Add 250 µL of 10% (w/v) TCA to precipitate proteins and vortex thoroughly. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer 200 µL of the supernatant to a new tube. h. Add 40 µL of 1 M iodoacetic acid in 0.2 M Mops buffer (pH 8.5) and incubate for 30 minutes in the dark to derivatize the thiol groups. i. Add 200 µL of 2,4-dinitrophenylhydrazine (DNPH) solution (1 mg/mL in 2 M HCl) and incubate at 50°C for 10 minutes.

3. HPLC Analysis: a. Analyze the derivatized samples by reverse-phase HPLC with a C18 column. b. Use a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. c. Detect the derivatized cysteine using a UV detector at an appropriate wavelength (e.g., 365 nm). d. Quantify the cysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of cysteine.